molecular formula C13H20BrN B315496 N-(3-bromobenzyl)-N-hexylamine

N-(3-bromobenzyl)-N-hexylamine

Cat. No.: B315496
M. Wt: 270.21 g/mol
InChI Key: DKYYAOSKWCUOQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromobenzyl)-N-hexylamine is an organic compound with the molecular formula C13H20BrN It consists of a hexylamine chain attached to a 3-bromobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-bromobenzyl)-N-hexylamine can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 3-bromobenzyl chloride with hexan-1-amine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromobenzyl)-N-hexylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol or methanol.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-bromobenzyl)-N-hexylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)-N-hexylamine involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, leading to modulation of their activity. The hexylamine chain may facilitate the compound’s binding to hydrophobic pockets within the target molecules. These interactions can result in various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromobenzyl)hexan-1-amine
  • N-(3-chlorobenzyl)hexan-1-amine
  • N-(3-bromobenzyl)pentan-1-amine

Uniqueness

N-(3-bromobenzyl)-N-hexylamine is unique due to the presence of the bromine atom at the 3-position of the benzyl group, which can significantly influence its reactivity and biological activity. The hexylamine chain also contributes to its distinct properties compared to other similar compounds .

Properties

Molecular Formula

C13H20BrN

Molecular Weight

270.21 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]hexan-1-amine

InChI

InChI=1S/C13H20BrN/c1-2-3-4-5-9-15-11-12-7-6-8-13(14)10-12/h6-8,10,15H,2-5,9,11H2,1H3

InChI Key

DKYYAOSKWCUOQO-UHFFFAOYSA-N

SMILES

CCCCCCNCC1=CC(=CC=C1)Br

Canonical SMILES

CCCCCCNCC1=CC(=CC=C1)Br

Origin of Product

United States

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